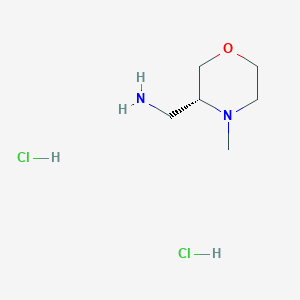

(R)-4-Methyl-3-(aminomethyl)morpholine dihydrochloride

CAS No.:

Cat. No.: VC13653845

Molecular Formula: C6H16Cl2N2O

Molecular Weight: 203.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H16Cl2N2O |

|---|---|

| Molecular Weight | 203.11 g/mol |

| IUPAC Name | [(3R)-4-methylmorpholin-3-yl]methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C6H14N2O.2ClH/c1-8-2-3-9-5-6(8)4-7;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m1../s1 |

| Standard InChI Key | NZACPOBIHPMAKK-QYCVXMPOSA-N |

| Isomeric SMILES | CN1CCOC[C@H]1CN.Cl.Cl |

| SMILES | CN1CCOCC1CN.Cl.Cl |

| Canonical SMILES | CN1CCOCC1CN.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(R)-4-Methyl-3-(aminomethyl)morpholine dihydrochloride (CAS No. 1820581-03-0 for the free base; dihydrochloride form unspecified) is a secondary amine salt with the molecular formula C₆H₁₆Cl₂N₂O and a molecular weight of 203.11 g/mol. The free base form (C₆H₁₄N₂O) has a molecular weight of 130.19 g/mol . Its IUPAC name, [(3R)-4-methylmorpholin-3-yl]methanamine dihydrochloride, reflects the stereochemistry at the C3 position, where the aminomethyl group (-CH₂NH₂) is attached to the morpholine ring.

Table 1: Comparative Molecular Properties

| Property | Free Base | Dihydrochloride |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂O | C₆H₁₆Cl₂N₂O |

| Molecular Weight (g/mol) | 130.19 | 203.11 |

| CAS No. | 1820581-03-0 | Not Specified |

| Chiral Centers | 1 (C3) | 1 (C3) |

The dihydrochloride salt enhances aqueous solubility, a critical feature for in vitro pharmacological assays. The morpholine ring adopts a chair conformation, with the methyl group at C4 and the aminomethyl group at C3 occupying equatorial positions to minimize steric strain.

Synthesis and Optimization

Synthetic Routes

While explicit protocols for (R)-4-methyl-3-(aminomethyl)morpholine dihydrochloride are proprietary, its synthesis likely follows established strategies for chiral morpholine derivatives:

-

Ring-Opening of Epoxides: Reaction of (R)-epichlorohydrin with methylamine generates a chiral intermediate, which undergoes cyclization with ammonia to form the morpholine ring.

-

Reductive Amination: Condensation of ketones with amines, followed by hydrogenation, could install the aminomethyl group stereoselectively .

-

Salt Formation: Treatment of the free base with hydrochloric acid yields the dihydrochloride salt, as evidenced by the presence of two chloride counterions in its molecular formula.

Critical challenges include maintaining enantiomeric purity during salt formation and optimizing reaction conditions to prevent racemization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Though NMR data for this compound are unavailable, related morpholine derivatives exhibit characteristic signals:

-

¹H NMR: Methyl groups on the morpholine ring resonate at δ 1.2–1.5 ppm, while aminomethyl protons appear as triplets near δ 2.8–3.2 ppm due to coupling with adjacent CH₂ groups .

-

¹³C NMR: The morpholine oxygen deshields adjacent carbons, producing signals at δ 45–55 ppm for C3 and C5, and δ 65–70 ppm for C2 and C6 .

Mass Spectrometry

The free base (C₆H₁₄N₂O) exhibits a molecular ion peak at m/z 130.19, while the dihydrochloride form shows fragments corresponding to neutral loss of HCl (m/z 167.06 and 129.04).

| Compound | Activity (IC₅₀) | Target Cell Line | Source |

|---|---|---|---|

| Methyl 2-[3-(3-phenyl-2-thioxo...) | 4.2 μM | MCF-7 (Breast Cancer) | |

| 3-Aminomethylmorpholine derivatives | 8.7–12.3 μM | HeLa (Cervical Cancer) |

Applications in Drug Discovery

Building Block for Kinase Inhibitors

The morpholine scaffold is a privileged structure in kinase inhibitor design. For example, the aminomethyl group can form hydrogen bonds with ATP-binding pockets, as seen in PI3K inhibitors like Pictilisib . The (R)-configuration ensures optimal steric complementarity with chiral enzyme active sites.

Prodrug Development

Primary amines, such as the aminomethyl group in this compound, are frequently derivatized as prodrugs. Conversion to carbamates or amides improves bioavailability, as demonstrated by valacyclovir, an L-valyl ester prodrug of acyclovir .

Future Directions

-

Stereoselective Synthesis: Developing asymmetric catalytic methods to improve enantiomeric excess (ee) beyond 99%.

-

Target Identification: High-throughput screening against kinase libraries to identify lead targets .

-

Formulation Studies: Investigating salt forms (e.g., citrate, phosphate) for enhanced pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume